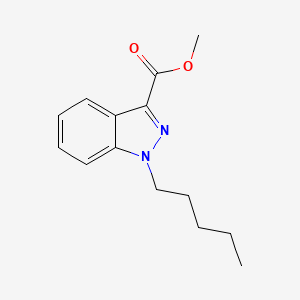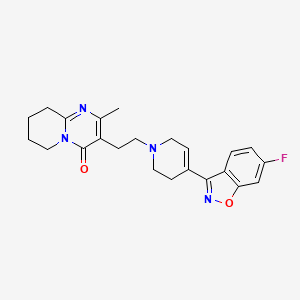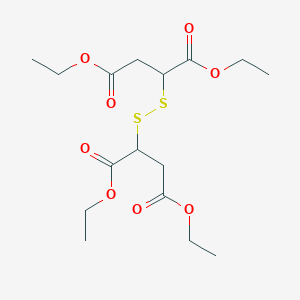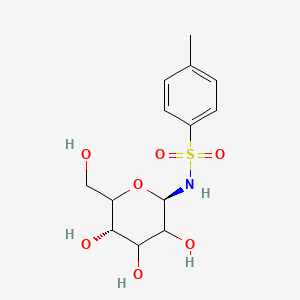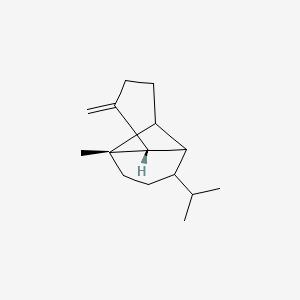
cis-beta-Copaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-beta-Copaene: This hydrocarbon exhibits various biological activities, including anti-inflammatory, antimicrobial, antifungal, and antitumor properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: β-Copaene can undergo oxidation reactions, although specific details on the reagents and conditions are not widely documented.
Reduction: Similar to other sesquiterpenes, β-copaene can be reduced under appropriate conditions.
Substitution: β-Copaene can participate in substitution reactions, particularly in the presence of specific catalysts.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent.
Catalysts: Various catalysts can facilitate substitution reactions, depending on the desired product.
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or alcohols, while reduction may produce saturated hydrocarbons.
Applications De Recherche Scientifique
Mécanisme D'action
Molecular Targets and Pathways
- β-Copaene exerts its effects through various molecular targets and pathways. For instance, its anti-inflammatory activity may involve the inhibition of pro-inflammatory cytokines.
- The antimicrobial and antifungal properties are likely due to its ability to disrupt microbial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Copaene: Another sesquiterpene with similar biological activities but different structural features.
Cubebol: A compound produced alongside β-copaene in microbial systems, used in the flavor industry.
Uniqueness
Propriétés
Formule moléculaire |
C15H24 |
|---|---|
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1R,2S)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11?,12?,13?,14-,15-/m1/s1 |
Clé InChI |
UPVZPMJSRSWJHQ-QBXMUUHRSA-N |
SMILES isomérique |
CC(C)C1CC[C@]2([C@H]3C1C2CCC3=C)C |
SMILES canonique |
CC(C)C1CCC2(C3C1C2C(=C)CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


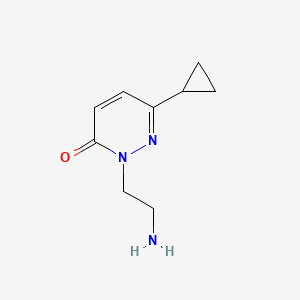

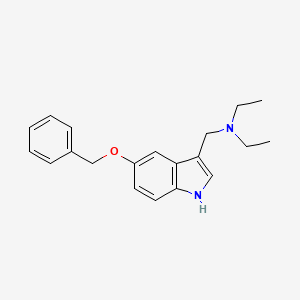
![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)
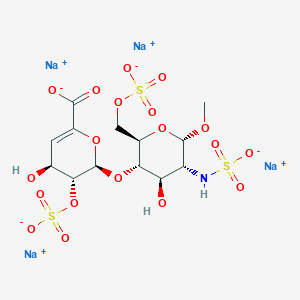
![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)


